4-Fluorothiophenol potassium salt
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Overview
Description
4-Fluorothiophenol potassium salt is a chemical compound that is part of a broader class of organosulfur compounds. It is closely related to thiophenols, which are sulfur analogs of phenols, and it is characterized by the presence of a fluorine atom on the aromatic thiophenol ring. The compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-fluorothiophenol can be achieved through a multi-step process involving 4-fluorobenzenesulphonyl chloride and sodium hydrogen sulphite, followed by reduction with sulfur dioxide and reaction with sodium borohydride in an inert organic solvent. This method results in the formation of 4-fluorothiophenol (sodium salt), which can be further processed to isolate the free 4-fluorothiophenol .
Molecular Structure Analysis
The molecular structure of 4-fluorothiophenol potassium salt can be inferred from related compounds. For instance, the coordination polymeric structures of complex salts with (4-fluorophenoxy)acetic acid have been studied, revealing two-dimensional polymeric layers with various metal-ligand interactions . Although this does not directly describe 4-fluorothiophenol potassium salt, it provides insight into the structural aspects of fluorinated aromatic compounds in coordination complexes.
Chemical Reactions Analysis
4-Fluorothiophenol and its derivatives participate in nucleophilic aromatic substitution reactions. The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring, as demonstrated by the rates of reaction of substituted 4-halogenobenzophenones with potassium salts of substituted 4-hydroxybenzophenones . This suggests that 4-fluorothiophenol potassium salt could also engage in similar substitution reactions, potentially obeying the Hammett equation and exhibiting substituent and salt effects on reaction rates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorothiophenol potassium salt can be partially deduced from the properties of related fluorinated aromatic compounds. For example, the introduction of fluorine into the backbone of polythiophenes has been shown to increase the ionization potential and enhance the tendency to aggregate due to a more co-planar backbone . These properties are crucial for applications in materials science, particularly in the context of charge carrier mobility in field-effect transistors.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Fluorothiophenol potassium salt is often utilized as a starting material or intermediate in chemical syntheses. For instance, a process for the preparation of 4-fluorothiophenol involves reacting 4-fluorobenzenesulphonyl chloride with sodium hydrogen sulphite, followed by reduction with sulphur dioxide and reaction with sodium borohydride in an organic solvent to yield 4-fluorothiophenol (sodium salt), which can be converted to its potassium salt form through ion exchange methods (Fiege et al., 1998).
Material Science Applications
In material science, 4-Fluorothiophenol potassium salt is utilized for modifying poly(vinyl chloride) (PVC) by replacing chlorine atoms with aromatic thiol compounds, showing that such modifications can be performed without side reactions. This process highlights the salt's potential in creating materials with altered properties for specific applications (Navarro et al., 2008).
Electronics and Polymer Research
In electronics, 4-Fluorothiophenol potassium salt is used in the modification of anodes for polymer light-emitting diodes (T-PLEDs), enhancing hole injection and device performance. The presence of fluorine atoms at the outer surface of modified anodes is attributed to improved performance, indicating the compound's relevance in developing advanced electronic devices (Chong et al., 2006).
Nanotechnology
In nanotechnology, the compound's role is observed in the reversible size control of silver nanoclusters via ligand-exchange, showcasing its versatility in manipulating nanoscale materials' properties for various applications. This demonstrates the compound's utility in precise molecular engineering and nanotechnology (Bootharaju et al., 2015).
Safety And Hazards
4-Fluorothiophenol potassium salt is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
properties
IUPAC Name |
potassium;4-fluorobenzenethiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXFZSWOBWFMB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FKS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635671 |
Source
|
Record name | Potassium 4-fluorobenzene-1-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorothiophenol potassium salt | |
CAS RN |
132130-83-7 |
Source
|
Record name | Potassium 4-fluorobenzene-1-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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